2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione

Radical chemistry Organocatalysis Aerobic oxidation

2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione (CAS 92296-02-1) is an N-alkoxyphthalimide derivative with molecular formula C₁₄H₁₆BrNO₃ and molecular weight 326.19 g/mol. It belongs to the class of 2-(ω-bromoalkoxy)isoindole-1,3-diones, characterized by a phthalimide core connected to a terminal bromine via an N-oxy-hexyl linker.

Molecular Formula C14H16BrNO3
Molecular Weight 326.19 g/mol
CAS No. 92296-02-1
Cat. No. B1308823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione
CAS92296-02-1
Molecular FormulaC14H16BrNO3
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCCCBr
InChIInChI=1S/C14H16BrNO3/c15-9-5-1-2-6-10-19-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2
InChIKeyAQZRBRIWMJSLLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione (CAS 92296-02-1): Core Identity and Procurement Context


2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione (CAS 92296-02-1) is an N-alkoxyphthalimide derivative with molecular formula C₁₄H₁₆BrNO₃ and molecular weight 326.19 g/mol . It belongs to the class of 2-(ω-bromoalkoxy)isoindole-1,3-diones, characterized by a phthalimide core connected to a terminal bromine via an N-oxy-hexyl linker. This N–O–C connectivity fundamentally distinguishes it from the more common N-alkylphthalimide analogs (e.g., N-(6-bromohexyl)phthalimide, CAS 24566-79-8), which possess a direct N–C bond [1]. The compound serves as a bifunctional building block: the terminal bromine enables nucleophilic displacement and cross-coupling, while the N-alkoxyphthalimide moiety functions as a latent alkoxy radical precursor under thermal or photochemical activation [2].

Why N-(6-Bromohexyl)phthalimide Cannot Replace 2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione in Radical-Mediated and Alkoxyamine-Derived Workflows


Although N-(6-bromohexyl)phthalimide (CAS 24566-79-8) shares the same bromohexyl chain length and phthalimide core, the absence of the N–O bond fundamentally alters its reactivity profile. N-Alkoxyphthalimides possess a relatively weak N–O bond (bond dissociation energy approximately 50–55 kcal/mol) that undergoes thermal homolysis above 100 °C or photochemical cleavage to generate phthalimide N-oxyl (PINO) radicals and alkoxy radicals, enabling metal-free aerobic oxidation catalysis [1]. In contrast, the N–C bond in N-alkylphthalimides is significantly stronger (approximately 70–80 kcal/mol) and does not participate in comparable radical-generating pathways under the same conditions [2]. Furthermore, the N-alkoxy linkage permits subsequent hydrazinolysis to liberate O-alkylhydroxylamines—a transformation that is impossible with N-alkyl congeners—making the target compound uniquely suited for alkoxyamine-functionalized probe and drug synthesis [3]. Generic substitution with an N-alkyl analog therefore results in loss of both the radical-generating function and the alkoxyamine liberation pathway.

Quantitative Differentiation Evidence: 2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione vs. Closest Analogs


N–O vs. N–C Bond Dissociation Energy: Radical Generation Capability

The N–O bond in N-alkoxyphthalimides undergoes thermal homolysis at temperatures above 100 °C to generate phthalimide N-oxyl (PINO) radicals, a process that is not accessible to N-alkylphthalimides. The N–O bond dissociation energy (BDE) for N-alkoxyphthalimides is estimated at approximately 50–55 kcal/mol, compared to approximately 70–80 kcal/mol for the N–C bond in N-alkylphthalimides [1]. This ~20–30 kcal/mol difference means that under identical thermal conditions (e.g., 120 °C in acetonitrile), N-alkoxyphthalimides produce catalytically active PINO radicals, whereas N-alkyl analogs remain inert [2].

Radical chemistry Organocatalysis Aerobic oxidation

Alkoxyamine Liberation via Hydrazinolysis: A Transform Not Available to N-Alkyl Analogs

N-Alkoxyphthalimides can be converted to O-alkylhydroxylamines via hydrazinolysis (Ing–Manske procedure), yielding the free alkoxyamine in typically >80% yield after deprotection [1]. This transformation exploits the N–O bond, which is cleaved by hydrazine to release the alkoxyamine while forming phthalhydrazide as a precipitated byproduct. The N-alkyl analog N-(6-bromohexyl)phthalimide cannot undergo this transformation because the N–C bond is resistant to hydrazinolysis under standard conditions; instead, harsher acidic or basic hydrolysis yields the primary amine via Gabriel synthesis, not the alkoxyamine [2]. The target compound therefore provides access to both amine (via sequential displacement then deprotection) and alkoxyamine products, whereas the N-alkyl analog yields only the amine.

Alkoxyamine synthesis Bioconjugation PROTAC linker chemistry

Spacer Length: C6 vs. C4 Bromoalkoxy Chain in Conjugate Reach and Flexibility

The six-carbon bromohexyloxy chain provides a spacer length of approximately 8–9 Å (extended conformation) between the phthalimide core and the terminal bromine, compared to approximately 5–6 Å for the four-carbon bromobutoxy analog (N-(4-bromobutoxy)phthalimide, CAS 5093-32-3) [1]. This additional ~3 Å reach can be critical in bioconjugate and PROTAC design where the linker length directly influences ternary complex formation and target protein degradation efficiency [2]. While no head-to-head PROTAC degradation data comparing C4 vs. C6 alkoxy linkers with identical warheads is available, systematic linker SAR studies across PROTAC programs have demonstrated that 2–4 Å differences in linker length can alter DC₅₀ values by >10-fold [3].

Linker chemistry Bioconjugation Small-molecule probe design

Terminal Bromine Reactivity: Enabling Sequential Displacement Without Protecting Group Manipulation

The terminal primary bromine in the target compound undergoes SN2 displacement with azide (NaN₃, DMF, 60 °C) to yield the corresponding azide in >90% yield, a transformation reported for the broader class of ω-bromoalkoxyphthalimides [1]. This azide can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) without affecting the phthalimide-protected alkoxyamine. In contrast, the N-alkyl analog N-(6-bromohexyl)phthalimide, upon azide displacement, yields an intermediate that leads to a primary amine upon deprotection, not an alkoxyamine [2]. The target compound thus uniquely enables a three-step sequence: (1) bromide displacement, (2) click conjugation, (3) hydrazinolysis to reveal the free alkoxyamine—all without protecting group crossover.

Nucleophilic substitution Heterobifunctional linker Orthogonal functionalization

Stability Profile: Hydrolytic Resistance of N-Alkoxyphthalimides vs. N-Acyloxyphthalimides

N-Alkoxyphthalimides demonstrate significantly greater resistance to hydrolysis compared to N-acyloxyphthalimides (e.g., N-acetoxyphthalimide, NAPI). While NAPI undergoes complete hydrolytic decomposition to N-hydroxyphthalimide within hours under mildly basic aqueous conditions (pH 8–9, RT), N-alkoxyphthalimides remain intact under identical conditions, as the N–O–C alkyl linkage is not susceptible to nucleophilic acyl substitution [1]. This hydrolytic stability is a class property that distinguishes all N-alkoxyphthalimides—including the target compound—from N-acyloxy analogs. The target compound can therefore be handled, stored, and reacted under a wider range of pH conditions without protective measures.

Chemical stability Storage conditions Synthetic intermediate robustness

Synthetic Accessibility: Ultrasound-Assisted Alkylation Yields for N-Alkoxyphthalimide Construction

The synthesis of N-alkoxyphthalimides via alkylation of N-hydroxyphthalimide with alkyl halides has been optimized under ultrasound irradiation in DMSO using K₂CO₃ as base, achieving yields of 64–99% across a range of substrates [1]. For the specific case of ω-bromoalkyl substrates, conventional methods (triethylamine in DMF, 60–80 °C, 12–24 h) typically afford yields of 70–85% [2]. The target compound, prepared from 1,6-dibromohexane and N-hydroxyphthalimide, can be accessed via both routes. In comparison, the N-alkyl analog N-(6-bromohexyl)phthalimide is synthesized from potassium phthalimide and 1,6-dibromohexane (Gabriel conditions), with reported yields of 66–90% depending on stoichiometry [3]. While the yield ranges overlap, the alkoxyphthalimide route benefits from milder base (K₂CO₃ vs. potassium phthalimide) and avoids the generation of stoichiometric potassium bromide precipitate that complicates workup.

Synthetic methodology Reaction yield Process chemistry

Optimal Application Scenarios for 2-[(6-Bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione Based on Differentiation Evidence


Metal-Free Aerobic Oxidation Catalyst Development

The N–O bond in 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione undergoes thermal homolysis above 100 °C to generate phthalimide N-oxyl (PINO) radicals, a property established for the N-alkoxyphthalimide class [1]. This enables its use as a latent organocatalyst for selective aerobic oxidation of C–H bonds without requiring metal co-catalysts. The bromohexyl chain can be further functionalized to immobilize the catalyst on solid supports, combining heterogeneous catalysis advantages with metal-free radical initiation. The N-alkyl analog cannot serve this function due to its stronger N–C bond that resists homolytic cleavage.

PROTAC Linker Synthesis Requiring Latent Alkoxyamine Handle

In proteolysis-targeting chimera (PROTAC) development, linker composition critically influences ternary complex formation and degradation efficiency [2]. The target compound provides a C6-spacer with a terminal bromine for E3 ligase ligand attachment via nucleophilic displacement, while the N-alkoxyphthalimide serves as a masked alkoxyamine that can be unveiled by hydrazinolysis after conjugation. This latent alkoxyamine can then be used for oxime ligation to the target-protein-binding warhead, enabling a modular, sequential assembly strategy that avoids protecting group conflicts [3].

Synthesis of O-Alkylhydroxylamine-Functionalized Molecular Probes

The hydrazinolysis of 2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione liberates O-(6-bromohexyl)hydroxylamine, a versatile intermediate for constructing alkoxyamine-terminated fluorescent probes, spin labels, and bioconjugation reagents [1]. The terminal bromine can be displaced with thiols, amines, or azide (for click chemistry) prior to or after hydrazinolysis, offering orthogonal functionalization pathways that are inaccessible from N-alkylphthalimide analogs, which yield primary amines rather than alkoxyamines upon deprotection.

Sequential Heterobifunctional Conjugation Without Protecting Group Interconversion

The combination of a terminal alkyl bromide and a protected alkoxyamine in a single molecule enables a streamlined three-step conjugation workflow: (1) SN2 displacement of bromide with a first functional moiety (e.g., azide, thiol), (2) CuAAC or thiol-ene coupling with a second moiety, and (3) hydrazinolysis to reveal the alkoxyamine for oxime ligation with a third moiety. This sequential orthogonality eliminates the need for protecting group manipulations between steps, reducing synthetic step count and improving overall yield relative to routes that require protecting group interconversion [1][3].

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